N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide
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Overview
Description
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group and two fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,5-difluoropyridine-4-carboxylic acid with cyanomethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridine derivatives .
Scientific Research Applications
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2,3-dimethylpyridinium salts
- N-(Cyanomethyl)-2-chloroisonicotinamide
- N-(Cyanomethyl)-2,3-dimethylisoquinolinium salts
Uniqueness
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide is unique due to the presence of both cyanomethyl and difluoropyridine moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The fluorine atoms enhance its lipophilicity and metabolic stability, which are advantageous in pharmaceutical research .
Properties
IUPAC Name |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-5-3-12-4-6(10)7(5)8(14)13-2-1-11/h3-4H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKBHMZCWRCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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